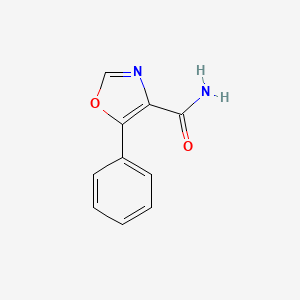

5-Phenyl-1,3-oxazole-4-carboxamide

Description

5-Phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a phenyl-substituted oxazole core with a carboxamide functional group at the 4-position. Its molecular formula is C₁₀H₈N₂O₂ (inferred from related structures in and ), with a molecular weight of 188.18 g/mol. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, contributes to its electronic and steric properties, making it a scaffold of interest in medicinal chemistry and material science.

Propriétés

IUPAC Name |

5-phenyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXONVEYCDHPQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of α-Hydroxy Ketones with Potassium Cyanate

A widely documented method involves the cyclization of α-hydroxy ketones 6a–c using potassium cyanate under acidic conditions . This approach leverages the condensation of α-hydroxy ketones with potassium cyanate, followed by intramolecular cyclization to form the oxazole ring. For example, substituted 4-phenyl-oxazol-2-one derivatives 7a–c are synthesized by heating α-hydroxy ketones with potassium cyanate in the presence of sulfuric acid or thionyl chloride . The reaction typically proceeds at temperatures ranging from room temperature to 85°C, with the choice of acid influencing reaction kinetics and yield.

Key Reaction Conditions:

-

Reagents: α-Hydroxy ketones, potassium cyanate, H₂SO₄ or SOCl₂.

-

Solvents: Methanol or ethanol.

-

Temperature: 25–85°C.

-

Time: 2–24 hours.

This method is advantageous for its simplicity and compatibility with diverse substituents on the phenyl ring. However, yields are moderately affected by steric hindrance from bulky groups at the α-position of the ketone .

α-Bromo Ketones and Thiazolidinedione Condensation

An alternative route employs α-bromo ketones 9a–q as precursors, which undergo condensation with 2,4-thiazolidinedione (TZD) to form intermediates 11a–q . Subsequent intramolecular cyclization under basic conditions (e.g., triethylamine or DIPEA) yields the oxazolone core. For instance, 5-phenyl-1,3-oxazole-4-carboxamide derivatives are obtained by treating α-bromo ketones with TZD in ethanol or toluene at 70°C, followed by cyclization with triphosgene .

Key Reaction Conditions:

-

Reagents: α-Bromo ketones, TZD, triphosgene, DIPEA.

-

Solvents: Ethanol, toluene, dichloromethane.

-

Temperature: 0°C to reflux.

-

Time: 4–48 hours.

Carboxylic Acid Activation and Amidation

A straightforward route involves the conversion of 5-phenyl-1,3-oxazole-4-carboxylic acid (99924-18-2 ) to its corresponding carboxamide . The carboxylic acid is first activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aqueous ammonia or ammonium hydroxide. This two-step procedure is effective for large-scale synthesis due to its high atom economy and minimal byproducts.

Key Reaction Conditions:

-

Reagents: 5-Phenyl-1,3-oxazole-4-carboxylic acid, SOCl₂, NH₄OH.

-

Solvents: Dichloromethane, tetrahydrofuran.

-

Temperature: 0°C (activation), room temperature (amidation).

-

Time: 2–6 hours.

While this method is reliable, the hygroscopic nature of the acid chloride intermediate necessitates anhydrous conditions .

Patent literature describes palladium-catalyzed coupling reactions for constructing the oxazole scaffold . For example, Suzuki-Miyaura cross-coupling between halogenated oxazole precursors and phenylboronic acids enables the introduction of the phenyl group at the 5-position. Subsequent amidation of the 4-carboxylate intermediate completes the synthesis.

Key Reaction Conditions:

-

Reagents: Halogenated oxazole derivatives, phenylboronic acids, Pd(PPh₃)₄, Na₂CO₃.

-

Solvents: Toluene, dioxane, dimethylformamide.

-

Temperature: 80–110°C.

-

Time: 12–72 hours.

This method offers precise control over substitution patterns but requires specialized catalysts and inert atmospheres .

Comparative Analysis of Synthetic Methods

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenyl-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole ketones using oxidants such as 4-MeO-TEMPO.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halides and triflates.

Common Reagents and Conditions

Oxidation: 4-MeO-TEMPO as an oxidant under mild conditions.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Halides and triflates in the presence of palladium catalysts.

Major Products Formed

Oxidation: Oxazole ketones.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted phenyl oxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Phenyl-1,3-oxazole-4-carboxamide has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its biological activities include:

- Antimicrobial Properties : Exhibits potential against various microorganisms. While specific data on this compound is limited, related oxazole derivatives have shown significant antimicrobial activity against pathogens such as Mycobacterium bovis .

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation by interacting with specific enzymes involved in cancer pathways. For instance, studies indicate that it may act as an inhibitor of acid ceramidase (AC), which is significant in sphingolipid metabolism .

Research highlights several mechanisms through which this compound exerts its biological effects:

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes like acid ceramidase, with IC50 values indicating potent activity (as low as 0.005 µM) .

- Receptor Modulation : The compound may modulate receptor activity, affecting metabolic pathways associated with various diseases.

Industrial Applications

In addition to its biological significance, this compound serves as an intermediate in the synthesis of other heterocyclic compounds. It is also utilized in producing specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Acid Ceramidase Inhibition

A study focused on the inhibition of acid ceramidase revealed promising results for oxazole derivatives:

| Compound | IC50 (μM) |

|---|---|

| 8a | 0.007 |

| 8b | 0.025 |

| 8d | 0.005 |

| 12a | 0.090 |

| 12b | 0.039 |

This data suggests that derivatives of oxazole can be potent inhibitors of hAC, highlighting their therapeutic potential .

Mécanisme D'action

The mechanism of action of 5-Phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogues

Substituent Variations on the Oxazole Core

5-Phenyl-1,3-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₇NO₃

- Key Features : Replaces the carboxamide with a carboxylic acid group.

- Impact : Increased polarity due to the acidic -COOH group, improving solubility in aqueous media but reducing membrane permeability compared to the carboxamide derivative. Used as a synthetic intermediate for amide formation .

Methyl 5-Methyl-2-Phenyl-1,3-oxazole-4-carboxylate

- Molecular Formula: C₁₂H₁₁NO₃

- Key Features : Contains a methyl ester at the 4-position and a methyl group at the 5-position.

- The methyl substituent enhances lipophilicity, favoring blood-brain barrier penetration .

5-(4-Methoxyphenyl)-N-[(Pyridin-4-yl)methyl]-1,3-oxazole-4-carboxamide

Heterocyclic Core Modifications

5-Phenyl-1,2,3-Thiadiazole (LIII)

- Molecular Formula : C₇H₅N₂S (from ).

- Key Features : Replaces the oxazole oxygen with sulfur, forming a thiadiazole ring.

- Impact : Shows 1.5× higher synergistic activity in insecticidal studies compared to benzothiadiazoles. Sulfur’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets .

4-Carboxyethyl-5-Phenyl-1,2,3-Oxadiazole (LVI)

- Molecular Formula : C₁₁H₁₀N₂O₃ (from ).

- Key Features : Oxadiazole core with a carboxyethyl substituent.

- Impact : 3× less active than its thiadiazole counterpart, highlighting the critical role of heteroatom identity in bioactivity .

5-Amino-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole-4-carboxamide

Substituent Electronic Effects

Physicochemical and Pharmacokinetic Properties

- Key Trends :

- Carboxylic acid derivatives exhibit higher solubility but lower membrane permeability.

- Methyl esters and lipophilic substituents (e.g., pyridinylmethyl) increase logP, favoring CNS penetration .

Activité Biologique

Enzyme Inhibition and Receptor Modulation

5-Phenyl-1,3-oxazole-4-carboxamide has demonstrated potential as an enzyme inhibitor and receptor modulator. Studies have shown that it can interact with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Case Study: Acid Ceramidase (AC) Inhibition

A notable study investigated the potential of oxazole-4-carboxamide derivatives as inhibitors of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism . While the study focused on a structurally related compound, it provides valuable insights into the potential biological activity of this compound.

| Compound | IC50 (μM) |

|---|---|

| 8a | 0.007 |

| 8b | 0.025 |

| 8d | 0.005 |

| 12a | 0.090 |

| 12b | 0.039 |

This data suggests that oxazole-4-carboxamide derivatives can be potent inhibitors of hAC, with IC50 values ranging from 0.005 to 0.090 μM .

Antimicrobial Activity

Research has indicated that this compound and its derivatives may possess antimicrobial properties. While specific data for this compound is limited, studies on related oxazole derivatives provide insight into potential antimicrobial mechanisms.

Case Study: Antibacterial and Antibiofilm Activities

A study on structurally similar N-Acyl-α-amino acid derivatives demonstrated significant antibacterial and antibiofilm activities . For example, compound 2 in the study showed promising results against E. faecium E5 strain.

Anticancer Potential

This compound has been investigated for its potential anticancer properties. The compound's ability to interact with specific enzymes and receptors suggests it may play a role in modulating cancer-related pathways.

Prostacyclin (IP) Receptor Antagonism

A study on structurally related 5-(4-phenylbenzyl)oxazole-4-carboxamides revealed their potential as prostacyclin (IP) receptor antagonists . While not directly applicable to this compound, this research highlights the diverse biological activities of oxazole-4-carboxamide derivatives.

| Activity | IC50 Range (μM) |

|---|---|

| IP Receptor Affinity | 0.05 - 0.50 |

| cAMP Production Inhibition | 0.016 - 0.070 |

This data demonstrates the potent IP receptor antagonism of certain oxazole-4-carboxamide derivatives .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 5-Phenyl-1,3-oxazole-4-carboxamide, and which analytical techniques are critical for confirming its structural integrity? A: The synthesis typically involves condensation reactions between substituted anilines and isocyanides or azides. For example, analogous oxazole derivatives are synthesized via cyclization of intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride with sodium azide . Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and aromatic proton environments (e.g., ¹H NMR for phenyl protons and oxazole ring protons) .

- High-Performance Liquid Chromatography (HPLC): For purity assessment (>97% as per commercial standards) .

- Mass Spectrometry (MS): To verify molecular weight (e.g., 189.17 g/mol) and fragmentation patterns .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction conditions to improve the yield and scalability of this compound synthesis? A: Strategies include:

- Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Flow Chemistry: Continuous synthesis to enhance reproducibility and reduce side reactions .

- Computational Modeling: Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Biological Target Interactions

Q: What methodologies are employed to investigate the interaction of this compound with biological targets like enzymes or receptors? A:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., association/dissociation rates) between the compound and immobilized proteins .

- Molecular Docking Simulations: Predict binding modes using software like AutoDock Vina to identify key residues (e.g., hydrophobic pockets in kinase domains) .

- In Vitro Assays: Fluorescence-based assays (e.g., ATPase inhibition) quantify activity in cellular models .

Data Contradictions in Reported Activities

Q: How should researchers resolve discrepancies in the reported biological activities of this compound across studies? A:

- Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .

- Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., fluorine or methyl groups) to isolate contributing factors .

Computational Modeling for Stability Prediction

Q: Which computational tools are used to predict the chemical stability and reactivity of this compound under varying conditions? A:

- Molecular Dynamics (MD) Simulations: Model degradation pathways under thermal or hydrolytic stress .

- Quantum Mechanical Calculations: DFT evaluates electron density distributions to predict susceptibility to oxidation or nucleophilic attack .

- Cheminformatics Platforms: Tools like Schrödinger Suite analyze solubility and partition coefficients (LogP) for formulation stability .

Advanced Functionalization Strategies

Q: How can researchers functionalize the oxazole core of this compound to enhance its pharmacological profile? A:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the phenyl ring .

- Bioisosteric Replacement: Substitute the carboxamide group with sulfonamide or urea to modulate bioavailability .

- Click Chemistry: Azide-alkyne cycloaddition to append fluorophores for tracking cellular uptake .

Mechanistic Studies in Catalysis

Q: What experimental approaches are used to study the role of this compound as a catalyst or intermediate in organic reactions? A:

- Kinetic Isotope Effect (KIE) Studies: Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .

- In Situ Spectroscopy: Raman or IR spectroscopy monitors intermediate formation during catalytic cycles .

- Isotopic Labeling: ¹³C-labeled compounds track carbon migration in complex reactions .

Toxicity and Off-Target Effects

Q: What methodologies are recommended to assess the toxicity and off-target interactions of this compound in preclinical studies? A:

- High-Content Screening (HCS): Multiparametric imaging (e.g., mitochondrial membrane potential, ROS levels) in hepatocyte models .

- Proteome Profiling: Mass spectrometry-based identification of non-target protein binding .

- CYP450 Inhibition Assays: Evaluate metabolic interference using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.